7-Amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
7-Amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the amino group and the tert-butylphenyl substituent enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves multi-component reactions. One common method is a four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile. This reaction proceeds under mild conditions and yields the desired product with high regio- and chemoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of readily available starting materials suggest that it could be produced on a larger scale using similar synthetic routes as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The tert-butylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
7-Amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Mechanism of Action
The mechanism of action of 7-Amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also studied for their potential as CDK2 inhibitors.
Uniqueness
7-Amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. The presence of the tert-butylphenyl group provides steric hindrance, which can influence the compound’s interaction with molecular targets and its overall stability.
Properties
Molecular Formula |
C17H17N5 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
7-amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C17H17N5/c1-17(2,3)13-6-4-11(5-7-13)14-8-15-20-10-12(9-18)16(19)22(15)21-14/h4-8,10H,19H2,1-3H3 |
InChI Key |
YAKJEEZGJWDYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=C2)N=CC(=C3N)C#N |
Origin of Product |
United States |
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